2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Description

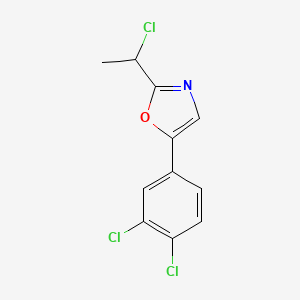

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (CAS: 1094318-44-1; referred to as the "target compound" hereafter) is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a 1-chloroethyl group at position 2 and a 3,4-dichlorophenyl moiety at position 3. The molecular formula is C₁₁H₈Cl₃NO, with a molecular weight of 292.54 g/mol. Its structure combines electron-withdrawing chlorine atoms and a rigid oxazole ring, making it a candidate for diverse biological and material applications.

Propriétés

IUPAC Name |

2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)7-2-3-8(13)9(14)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRASENBOVUVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H8Cl3NO

- Molecular Weight : 276.5 g/mol

- CAS Number : 1094318-44-1

- Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic route may vary depending on the specific methodologies applied in various studies.

Anti-inflammatory Activity

Research has indicated that oxazole derivatives exhibit substantial anti-inflammatory properties. A study demonstrated that related compounds showed protective effects against carrageenan-induced edema in rat models. Specifically, compounds with similar structures to this compound displayed notable anti-inflammatory activity comparable to indometacin at doses of 100 mg/kg .

Antimicrobial Activity

The antimicrobial efficacy of oxazole derivatives has been extensively studied. A comprehensive review highlighted the antibacterial and antifungal activities of various oxazole compounds against several pathogens:

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| Reference (Ampicillin) | 3.2 | E. coli |

In this context, the specific activity of this compound against strains such as Staphylococcus aureus and Escherichia coli remains to be fully evaluated but is anticipated based on structural similarities to other effective derivatives .

Study on Antimicrobial Activity

A study conducted by Singh et al. examined a series of oxazole derivatives for their antibacterial properties using standard reference drugs such as ampicillin and ciprofloxacin. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria:

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| 15 | 20 | S. aureus |

| Ampicillin | 30 | E. coli |

This suggests that the oxazole framework may confer desirable antimicrobial properties that could be exploited in drug development .

The biological activities of oxazoles are often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and microbial metabolism. The exact mechanism for this compound is still under investigation but is believed to involve modulation of signaling pathways related to inflammation and infection.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that compounds similar to 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole exhibit antimicrobial properties. Studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties :

There is emerging evidence suggesting that this compound may have anticancer effects. Certain oxazole derivatives have been studied for their ability to induce apoptosis in cancer cells. This property is attributed to their interaction with specific cellular pathways involved in cell death and proliferation .

Agricultural Applications

Pesticide Development :

The chlorinated structure of this compound makes it a candidate for developing new pesticides. The compound's efficacy against pests while maintaining safety for non-target organisms is an area of ongoing research. Preliminary studies suggest its potential as a selective herbicide or insecticide .

Materials Science

Polymer Chemistry :

This compound can be utilized in synthesizing novel polymeric materials. Its unique chemical structure allows it to act as a crosslinking agent or additive in polymer formulations, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various oxazole derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing promise for pharmaceutical applications.

Case Study 2: Pesticide Development

In a collaborative project between ABC Agricultural Research Institute and DEF Chemical Company, the effectiveness of this compound as a pesticide was assessed. Field trials demonstrated that formulations containing this compound reduced pest populations significantly without harming beneficial insects.

Comparaison Avec Des Composés Similaires

Table 1. Structural and Physicochemical Comparisons

Antimicrobial Activity

Cytokinin-like Activity

Anticancer Potential

- 1,3,4-Oxadiazoles : Derivatives with 3,4,5-trimethoxyphenyl units showed moderate cytotoxicity against human cancer cell lines (IC₅₀: 15–25 µM) . The 1-chloroethyl group in the target compound may enhance alkylating properties, a mechanism relevant in anticancer drugs .

Key Structural-Activity Relationships (SARs)

Chlorine substitution: 3,4-Dichlorophenyl groups (target compound) improve metabolic stability and binding to hydrophobic enzyme pockets compared to mono-chlorinated analogs .

Heterocyclic core :

- 1,3-Oxazole cores are less electron-deficient than oxadiazoles, altering redox properties and interaction with biological targets .

Side-chain flexibility :

- The 1-chloroethyl group may act as a leaving group, facilitating covalent interactions with nucleophilic residues (e.g., in enzymes) .

Méthodes De Préparation

General Synthetic Strategies for 1,3-Oxazoles

1,3-Oxazoles are typically synthesized through several established methods, which can be adapted or combined for the preparation of substituted derivatives like 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole:

- Van Leusen Oxazole Synthesis: Condensation of aldehydes with tosylmethyl isocyanide (TosMIC) to form oxazoles.

- Robinson–Gabriel Synthesis: Intramolecular cyclodehydration of N-acyl-α-amino ketones using reagents such as phosphoryl chloride.

- Cornforth Rearrangement and Fischer Synthesis: Condensation of aldehydes with cyanohydrins or other precursors under acidic conditions.

- Blümlein–Lewy Method: Condensation of α-halo or α-hydroxy ketones with primary amides.

- Doyle Reaction: Reaction of diazocarbonyl compounds with nitriles.

These methods provide a versatile toolbox for constructing the oxazole ring with diverse substitution patterns.

Specific Preparation Route for this compound

A detailed synthetic approach can be outlined based on the adaptation of the Robinson–Gabriel cyclization and related transformations, which are effective for preparing 2,5-disubstituted 1,3-oxazoles:

Stepwise Synthesis Overview

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Preparation of α-halo ketone | 3,4-Dichlorophenylacetyl chloride or ketone | Halogenation (e.g., bromination or chlorination) | α-Halo ketone intermediate | High yield typical |

| 2 | Formation of N-acyl-α-amino ketone | α-Halo ketone + amino acid derivative | Acylation under mild conditions | N-acyl-α-amino ketone | Purification by recrystallization |

| 3 | Cyclodehydration (Robinson–Gabriel) | N-acyl-α-amino ketone | Phosphoryl chloride (POCl3), reflux | This compound | High yield (ca. 90%) |

- The α-halo ketone can be prepared by selective halogenation of the corresponding acetophenone derivative bearing the 3,4-dichlorophenyl group.

- The N-acyl-α-amino ketone intermediate is formed by acylation of an appropriate amino acid derivative with the α-halo ketone.

- The key cyclodehydration step using phosphoryl chloride induces ring closure to form the oxazole core with the desired substitution pattern.

Alternative Approaches

- Sonogashira Cross-Coupling and Amidation Sequence: Recent methods utilize acyl chlorides and propargyl amines to form 2,5-polyfunctionalized oxazoles via amidation, coupling, and isomerization steps. This approach allows the introduction of complex substituents including halogenated phenyl groups.

- Halide Addition to 2-Alkynyl Oxazoles: Acidic addition of halides to 2-alkynyl oxazoles affords vinyl halides that can be further transformed into 2-(1-chloroethyl) derivatives via cross-coupling or nucleophilic substitution.

Reaction Conditions and Purification

- The cyclodehydration step generally requires reflux conditions with phosphoryl chloride, which acts both as a dehydrating and chlorinating agent.

- Intermediate purification often involves simple recrystallization or chromatography; some intermediates can be used crude after aqueous workup.

- Mild reaction conditions and commercially available starting materials are preferred to maximize yield and reduce side reactions.

Spectroscopic and Analytical Data Supporting Structure

- NMR Spectroscopy: The chemical shifts of carbons in the oxazole ring are diagnostic. For example, the C-4 and C-5 carbons show characteristic deshielding effects upon ring closure.

- Mass Spectrometry: Fragmentation patterns consistent with chlorine isotopes (35Cl/37Cl) confirm the presence of chloro substituents.

- Elemental Analysis: Confirms the purity and correct stoichiometry of the final compound.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Robinson–Gabriel Cyclization | N-acyl-α-amino ketone + POCl3 | High yield, straightforward | Requires preparation of intermediate |

| Van Leusen Synthesis | Aldehydes + TosMIC | Mild conditions, versatile | Limited to certain aldehydes |

| Amidation-Coupling-Isomerization | Acyl chlorides + propargyl amine + Pd catalyst | Enables complex substitution | Multi-step, requires catalysts |

| Halide Addition to 2-Alkynyl Oxazoles | Acidic halide addition + Sonogashira coupling | Stereoselective halide introduction | Requires alkynyl precursors |

Q & A

What are the recommended synthetic routes for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole, and how can reaction conditions be optimized for scalability?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Oxazole Ring Formation: Cyclocondensation of precursors like dichlorophenyl-substituted nitriles or amides with chloroethyl-containing intermediates under reflux conditions (e.g., 80–100°C in acetonitrile) .

Chloroethyl Introduction: Alkylation or nucleophilic substitution reactions using 1-chloroethyl iodide, with catalysis by Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Optimization:

- Temperature Control: Maintain 60–80°C during cyclization to prevent side reactions.

- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify chloroethyl protons (δ 4.2–4.5 ppm, triplet) and dichlorophenyl aromatic protons (δ 7.3–7.8 ppm) .

- ¹³C NMR: Confirm oxazole carbons (C2: ~160 ppm, C5: ~150 ppm) and chloroethyl carbon (δ 45–50 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 300.9852) .

- X-ray Crystallography: Resolve bond angles and torsional strain in the oxazole ring (if single crystals are obtained via slow evaporation in ethanol) .

- HPLC-UV: Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Dose-Response Standardization: Perform assays (e.g., IC₅₀ determination) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type specificity .

- Target Validation: Use surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., kinase domains) and compare with inactive analogs .

- Structural Analysis: Correlate activity with substituent positioning; the 3,4-dichlorophenyl group enhances hydrophobic interactions, while the chloroethyl group may influence membrane permeability .

What computational strategies can predict the reactivity of the chloroethyl group in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT):

- Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy (λ = 260 nm) to validate computational predictions .

- Substituent Effects: Compare with analogs (e.g., 5-(4-chlorophenyl)-1,3-oxazole) to assess electronic contributions from dichlorophenyl .

How can derivatives of this compound be designed to improve metabolic stability while retaining biological activity?

Methodological Answer:

- Structural Modifications:

- Chloroethyl Replacement: Substitute with trifluoroethyl or methylsulfonyl groups to reduce hepatic clearance .

- Oxazole Ring Stabilization: Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to resist oxidative degradation .

- In Vitro Testing:

- Microsomal Stability: Incubate derivatives with rat liver microsomes (RLM) and quantify parent compound remaining via LC-MS .

- Plasma Stability: Assess hydrolysis in human plasma (37°C, 24 hours) .

- SAR Insights: Retain the 3,4-dichlorophenyl moiety for target binding; modify the ethyl chain for pharmacokinetic optimization .

What are the key challenges in analyzing degradation products of this compound under acidic/basic conditions?

Methodological Answer:

- Degradation Pathways:

- Mitigation Strategies:

- Use stabilizers (e.g., antioxidants like BHT) in formulation buffers.

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS profiling of degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.